(2S,4S)-4-cyclohexyl-N-methylpyrrolidine-2-carboxamide hydrochloride

Catalog No.
S6495045
CAS No.
2703748-87-0
M.F
C12H23ClN2O
M. Wt
246.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,4S)-4-cyclohexyl-N-methylpyrrolidine-2-carboxa...

CAS Number

2703748-87-0

Product Name

(2S,4S)-4-cyclohexyl-N-methylpyrrolidine-2-carboxamide hydrochloride

IUPAC Name

(2S,4S)-4-cyclohexyl-N-methylpyrrolidine-2-carboxamide;hydrochloride

Molecular Formula

C12H23ClN2O

Molecular Weight

246.78 g/mol

InChI

InChI=1S/C12H22N2O.ClH/c1-13-12(15)11-7-10(8-14-11)9-5-3-2-4-6-9;/h9-11,14H,2-8H2,1H3,(H,13,15);1H/t10-,11+;/m1./s1

InChI Key

UHMPKADQKBBVOH-DHXVBOOMSA-N

Canonical SMILES

CNC(=O)C1CC(CN1)C2CCCCC2.Cl

Isomeric SMILES

CNC(=O)[C@@H]1C[C@H](CN1)C2CCCCC2.Cl

(2S,4S)-4-cyclohexyl-N-methylpyrrolidine-2-carboxamide hydrochloride is a chemical compound characterized by its unique structural configuration. It has the molecular formula C12H23ClN2OC_{12}H_{23}ClN_{2}O and a molecular weight of approximately 247 Da. The compound features a pyrrolidine ring with a cyclohexyl group at the fourth position and a methyl group attached to the nitrogen atom, along with a carboxamide functional group at the second position. This specific stereochemistry (2S,4S) indicates the spatial arrangement of atoms that is crucial for its biological activity and interaction with biological systems .

The reactivity of (2S,4S)-4-cyclohexyl-N-methylpyrrolidine-2-carboxamide hydrochloride primarily involves nucleophilic substitutions and hydrolysis reactions due to the presence of the carboxamide group. The compound can undergo hydrolysis in aqueous environments, leading to the formation of its corresponding acid and amine derivatives. Additionally, it can participate in acylation reactions, where it may react with various acylating agents to form more complex derivatives, potentially enhancing its pharmacological properties.

Research indicates that (2S,4S)-4-cyclohexyl-N-methylpyrrolidine-2-carboxamide hydrochloride exhibits significant biological activity, particularly as a potential therapeutic agent. Its structure suggests possible interactions with neurotransmitter systems, making it a candidate for further investigation in the treatment of neurological disorders. Preliminary studies have shown that it may possess analgesic and anti-inflammatory properties, although detailed mechanisms of action remain to be fully elucidated.

The synthesis of (2S,4S)-4-cyclohexyl-N-methylpyrrolidine-2-carboxamide hydrochloride typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Pyrrolidine Ring: Starting from suitable precursors such as amino acids or related compounds, the pyrrolidine ring can be formed through cyclization reactions.
  • Introduction of Functional Groups: The cyclohexyl and methyl groups are introduced via alkylation reactions using appropriate alkyl halides.
  • Carboxamide Formation: The final step usually involves converting the carboxylic acid derivative into the corresponding carboxamide through reaction with amines under controlled conditions.

These synthetic routes may vary based on available starting materials and desired yields.

(2S,4S)-4-cyclohexyl-N-methylpyrrolidine-2-carboxamide hydrochloride has potential applications in medicinal chemistry and pharmacology. Its unique structure allows for exploration in:

  • Drug Development: As a lead compound for developing new analgesics or anti-inflammatory drugs.
  • Research Tools: For studying receptor interactions and pathways in neurological research.
  • Chemical Probes: In biochemical assays to understand its mechanism of action within biological systems.

Studies on the interactions of (2S,4S)-4-cyclohexyl-N-methylpyrrolidine-2-carboxamide hydrochloride with various biological targets are essential for understanding its pharmacodynamics. Initial interaction studies suggest that this compound may bind to specific receptors involved in pain modulation and inflammation response. Further investigations using techniques like molecular docking and binding affinity assays are necessary to characterize these interactions quantitatively.

Several compounds share structural similarities with (2S,4S)-4-cyclohexyl-N-methylpyrrolidine-2-carboxamide hydrochloride. Here is a comparison highlighting its uniqueness:

Compound NameCAS NumberStructural FeaturesUnique Aspects
(2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid1218998-83-4Hydroxypyrrolidine derivativeContains hydroxyl group
tert-Butyl 2-carbamoylpyrrolidine-1-carboxylate54503-10-5Tert-butyl esterEster functional group
(2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid618-27-9Hydroxypyrrolidine derivativeLacks methyl and cyclohexyl groups

The unique combination of a cyclohexyl group and a methylated nitrogen distinguishes (2S,4S)-4-cyclohexyl-N-methylpyrrolidine-2-carboxamide hydrochloride from these similar compounds, potentially influencing its biological activity and pharmacological profile .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

246.1498911 g/mol

Monoisotopic Mass

246.1498911 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-25-2023

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